molecular formula C9H4N2O2 B1628123 2,3-Dioxoindoline-7-carbonitrile CAS No. 925211-08-1

2,3-Dioxoindoline-7-carbonitrile

Cat. No.: B1628123
CAS No.: 925211-08-1
M. Wt: 172.14 g/mol
InChI Key: AWSOJTKFTDURRW-UHFFFAOYSA-N
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Description

2,3-Dioxoindoline-7-carbonitrile is a heterocyclic organic compound with the molecular formula C9H4N2O2. It is characterized by a fused ring structure containing two oxygen atoms and a cyano group at the 7th position of the indoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioxoindoline-7-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-aminobenzonitrile with oxalyl chloride in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the dioxoindoline ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity levels. Process optimization and quality control are crucial to ensure the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dioxoindoline-7-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically performed in an acidic or neutral medium.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually carried out in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

2,3-Dioxoindoline-7-carbonitrile has found applications in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism by which 2,3-Dioxoindoline-7-carbonitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets microbial cell membranes and essential enzymes.

  • Anticancer Activity: Inhibits key signaling pathways involved in cancer cell growth and survival.

Comparison with Similar Compounds

  • Indomethacin

  • Indolin-2-one

  • Oxindole

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Properties

IUPAC Name

2,3-dioxo-1H-indole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O2/c10-4-5-2-1-3-6-7(5)11-9(13)8(6)12/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSOJTKFTDURRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602613
Record name 2,3-Dioxo-2,3-dihydro-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925211-08-1
Record name 2,3-Dioxo-2,3-dihydro-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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